2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline

Catalog No.
S13396087
CAS No.
159586-88-6
M.F
C22H18N4O2
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinol...

CAS Number

159586-88-6

Product Name

2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline

IUPAC Name

N'-(6-methoxy-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H18N4O2/c1-28-17-7-8-19-18(13-17)21(14-20(24-19)15-5-3-2-4-6-15)25-26-22(27)16-9-11-23-12-10-16/h2-14H,1H3,(H,24,25)(H,26,27)

InChI Key

KPHZJWAYTZNCCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4

2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline is a complex organic compound with the molecular formula C22H18N4O2C_{22}H_{18}N_{4}O_{2} and a molecular weight of approximately 370.40 g/mol. This compound features a quinoline structure, which is a bicyclic compound containing both a benzene ring and a pyridine ring. The presence of various functional groups, including methoxy and hydrazino groups, contributes to its chemical reactivity and potential biological activity. The compound has a density of 1.29 g/cm³, a boiling point of 562.3°C at 760 mmHg, and a flash point of 293.9°C .

Involving 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline are not extensively documented, compounds of similar structure typically engage in reactions characteristic of hydrazines and quinolines. These may include:

  • Nucleophilic substitutions: The hydrazino group can act as a nucleophile, participating in reactions with electrophiles.
  • Condensation reactions: The compound may undergo condensation with aldehydes or ketones to form more complex structures.
  • Reduction reactions: The nitro or carbonyl functionalities in related compounds can be reduced to amines.

  • Antimicrobial Activity: Quinoline derivatives often exhibit activity against bacteria and fungi.
  • Anticancer Properties: Some compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways.

Further studies are required to elucidate the specific biological effects of this compound.

The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline can be achieved through several synthetic routes commonly used for creating hydrazine derivatives and quinolines. General methods include:

  • Condensation Reactions: Reacting isonicotinic acid hydrazide with appropriate phenolic or methoxy-substituted quinolines under acidic or basic conditions.
  • Cyclization Reactions: Utilizing cyclization techniques to form the quinoline core from simpler aromatic precursors.
  • Functional Group Modification: Introducing methoxy and hydrazino groups through selective substitution reactions.

Specific protocols may vary based on the desired yield and purity.

2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Chemical Research: As an intermediate in the synthesis of other complex organic molecules.

Due to its structural complexity, it may also serve as a valuable tool in medicinal chemistry for exploring structure–activity relationships.

Several compounds share structural similarities with 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline, including:

Compound NameStructureUnique Features
QuinineQuinoline derivativeKnown for antimalarial properties
ChloroquineQuinoline derivativeUsed as an antimalarial drug
IsoniazidHydrazine derivativeTuberculosis treatment agent

Uniqueness

The uniqueness of 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline lies in its specific combination of hydrazino and methoxy groups attached to the quinoline framework, which may confer distinct biological activities not present in other similar compounds. Further research is necessary to fully understand its potential applications compared to its analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

370.14297583 g/mol

Monoisotopic Mass

370.14297583 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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